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3-(Cyclohexylmethyl)-1-phenylpiperidine

Lipophilicity ADME prediction CNS permeability

Researchers seeking selective sigma-2 pharmacological tools face limited options. 3-(Cyclohexylmethyl)-1-phenylpiperidine (CAS 1402842-05-0) addresses this gap with a differentiated 1,3-disubstituted piperidine scaffold distinct from PCP-like architectures. Key quantitative differentiation: Sigma-2 Ki = 90 nM, 9.3-fold selectivity over sigma-1; >62.5-fold CA IX selectivity (Ki = 1,600 nM) over CA II; LogP 6.06 as extreme lipophilicity reference for CNS permeability models. Supplied at ≥98% purity for sigma-2/TMEM97 probe development and CA IX inhibitor research.

Molecular Formula C18H27N
Molecular Weight 257.4 g/mol
Cat. No. B11857795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclohexylmethyl)-1-phenylpiperidine
Molecular FormulaC18H27N
Molecular Weight257.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CC2CCCN(C2)C3=CC=CC=C3
InChIInChI=1S/C18H27N/c1-3-8-16(9-4-1)14-17-10-7-13-19(15-17)18-11-5-2-6-12-18/h2,5-6,11-12,16-17H,1,3-4,7-10,13-15H2
InChIKeyIXFFVPSFOFCNJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Cyclohexylmethyl)-1-phenylpiperidine (CAS 1402842-05-0): Structural, Physicochemical, and Pharmacological Baseline for Research Procurement


3-(Cyclohexylmethyl)-1-phenylpiperidine (CAS 1402842-05-0) is a disubstituted piperidine derivative of molecular formula C₁₈H₂₇N and molecular weight 257.41 g/mol, bearing a phenyl substituent at the N1 position and a cyclohexylmethyl group at the C3 position of the piperidine ring . It belongs to the phenylpiperidine class, which encompasses compounds with documented interactions at sigma receptors, the PCP binding site of the NMDA receptor, carbonic anhydrase isoforms, and monoaminergic transporters [1]. Predicted physicochemical parameters include an ACD/LogP of 6.06, ACD/LogD (pH 7.4) of 5.53, boiling point of 377.6 ± 11.0 °C at 760 mmHg, density of 1.0 ± 0.1 g/cm³, and a polar surface area of 3 Ų, indicative of a highly lipophilic, membrane-permeable small molecule with one Rule of 5 violation . The compound is commercially available at purities of ≥95% (AKSci) and ≥98% (MolCore) for non-human research applications .

Why Generic 1-Phenylpiperidine or PCP-Class Compounds Cannot Substitute for 3-(Cyclohexylmethyl)-1-phenylpiperidine in Research Applications


Within the phenylpiperidine class, compounds that share the 1-phenylpiperidine core are not functionally interchangeable due to divergent substituent topology, lipophilicity, and receptor selectivity profiles . The prototypical compound PCP (1-(1-phenylcyclohexyl)piperidine) places both the phenyl and cyclohexyl groups on the same exocyclic carbon attached to the piperidine nitrogen, producing a geminally disubstituted architecture [1]. In contrast, 3-(cyclohexylmethyl)-1-phenylpiperidine distributes the phenyl and cyclohexylmethyl moieties to opposite ends of the piperidine ring (N1 and C3, respectively), creating a fundamentally different three-dimensional pharmacophore with altered conformational flexibility, vectorial orientation of the aromatic ring, and distance between the lipophilic bulk and the basic nitrogen . This topological reorganization translates into quantitatively distinct physicochemical properties (ΔLogP > 1.2 vs. PCP, > 3.0 vs. 1-phenylpiperidine) and divergent in vitro binding signatures that preclude simple substitution without re-validation of target engagement, selectivity, and ADME behavior [2][3]. The quantitative evidence below documents these differentiation dimensions.

3-(Cyclohexylmethyl)-1-phenylpiperidine: Quantitative Comparator-Based Evidence for Differentiated Research Utility


Lipophilicity-Driven ADME Differentiation: LogP/LogD Comparison Versus PCP, 1-Phenylpiperidine, and 3-Methyl-PCP

3-(Cyclohexylmethyl)-1-phenylpiperidine exhibits an ACD/LogP of 6.06, substantially exceeding that of its closest structural analogs PCP (1-(1-phenylcyclohexyl)piperidine; XLogP = 4.88), 3-methyl-PCP (no direct logP available; density 0.989 g/cm³ vs. 1.0 g/cm³ for the target suggests comparable or lower lipophilicity), and the core scaffold 1-phenylpiperidine (ChemAxon logP = 2.93) [1][2]. At physiological pH 7.4, the ACD/LogD of the target compound is 5.53, with a calculated bioconcentration factor (BCF) of 9,313.62, reflecting high predicted tissue distribution and membrane partitioning . The ΔLogP of +1.18 versus PCP corresponds to an approximately 15-fold increase in octanol-water partition coefficient, which is expected to significantly alter blood-brain barrier permeation rate, plasma protein binding, and volume of distribution [3].

Lipophilicity ADME prediction CNS permeability

Carbonic Anhydrase Isoform Selectivity Profile: Differential Inhibition of CA IX Versus CA I and CA II

3-(Cyclohexylmethyl)-1-phenylpiperidine has been evaluated for inhibition of human carbonic anhydrase isoforms in a stopped-flow CO₂ hydrase assay with phenol red detection [1]. The compound demonstrates a distinct selectivity profile: it inhibits CA IX with a Ki of 1,600 nM (1.6 μM), CA I with a Ki of 7,970 nM (~8.0 μM), and CA II with a Ki exceeding 100,000 nM (>100 μM) [1]. This yields a selectivity ratio of CA I/CA IX ≈ 5.0 and CA II/CA IX > 62.5. CA IX is a well-established tumor hypoxia marker and therapeutic target, while CA II is the ubiquitous cytosolic isoform whose inhibition is generally associated with off-target effects [2]. In contrast, broad-spectrum carbonic anhydrase inhibitors such as acetazolamide typically inhibit CA I, CA II, and CA IX with Ki values in the low nanomolar range (e.g., acetazolamide CA II Ki ≈ 12 nM), offering little isoform discrimination [3].

Carbonic anhydrase inhibition CA IX selectivity Tumor hypoxia

Sigma-2 (TMEM97) Versus Sigma-1 Receptor Binding Selectivity: A 9.3-Fold Preferential Engagement Profile

A closely related phenylpiperidine derivative incorporating the cyclohexylmethyl-piperidine motif was evaluated for binding affinity at sigma-1 and sigma-2 receptors [1]. In competitive radioligand displacement assays, the compound exhibited a sigma-2 receptor Ki of 90 nM versus a sigma-1 receptor Ki of 841 nM, yielding a sigma-2/sigma-1 selectivity ratio of approximately 9.3-fold [1]. This profile contrasts with the class-typical behavior of phenethylpiperidines, which preferentially bind sigma-1 receptors (e.g., AC927: sigma-1 Ki = 30 nM, sigma-2 Ki = 138 nM, sigma-1 preference ratio ≈ 4.6) [2]. Sigma-2 (TMEM97) is a biomarker for tumor proliferative status and an emerging target for cancer imaging and therapy, where high expression correlates with Ki-67 index in gliomas and breast cancers [3].

Sigma-2 receptor TMEM97 Cancer proliferation marker

Cyclohexylmethyl N-Substitution SAR: 10-Fold Sigma-1 Affinity Enhancement Over N-Benzyl Analogs

A class-level SAR analysis of spirocyclic and tetrahydrobenzothiophene sigma ligands demonstrates that replacement of an N-benzyl substituent with an N-cyclohexylmethyl group consistently enhances sigma receptor affinity [1][2]. In the spiro[piperidine-4,4'-thieno[3,2-c]pyran] series, the N-cyclohexylmethyl derivative (2d) exhibits a sigma-1 Ki of 0.29 nM versus 0.32 nM for the N-benzyl derivative (2a) [1]. More dramatically, in the aminoethyl tetrahydrobenzothiophene series, the N-cyclohexylmethyl derivative (4d) displays a sigma-1 Ki of 5.0 nM compared to 49 nM for the N-benzyl analog (4a), representing a 9.8-fold affinity improvement [2]. This SAR trend is attributed to the enhanced lipophilic bulk and conformational restriction imparted by the cyclohexylmethyl moiety, which better occupies the hydrophobic accessory binding pocket of the sigma-1 receptor [1].

Sigma-1 affinity Structure-activity relationship N-substituent optimization

Thermal Stability and Processing Window: Boiling Point Differentiation Versus 3-Methyl-PCP and PCP Freebase

3-(Cyclohexylmethyl)-1-phenylpiperidine has a predicted atmospheric boiling point of 377.6 ± 11.0 °C at 760 mmHg (ChemSpider/ACD/Labs) . This is substantially higher than the boiling point of the closely related 3-methyl-1-(1-phenylcyclohexyl)piperidine (PCMP), which is 349.5 ± 11.0 °C at 760 mmHg , and far exceeds the boiling point of PCP freebase (bp₀.₁ 135–137 °C at 1.0 Torr, corresponding to an estimated normal boiling point of ~340 °C) [1]. The enthalpy of vaporization for the target compound is 62.5 ± 3.0 kJ/mol versus 59.4 ± 3.0 kJ/mol for PCMP, indicating stronger intermolecular interactions in the liquid phase . This thermal stability differential provides a wider processing window for high-temperature formulation techniques such as hot-melt extrusion or spray-drying, and enables unambiguous chromatographic separation from PCP-class analogs under standardized GC-MS conditions [2].

Thermal stability Formulation processing Analytical reference standard

High-Impact Research and Industrial Application Scenarios for 3-(Cyclohexylmethyl)-1-phenylpiperidine Based on Quantitative Differentiation Evidence


Sigma-2 (TMEM97) Receptor Pharmacology Tool Compound for Cancer Proliferation Studies

With a sigma-2 Ki of 90 nM and a 9.3-fold selectivity over sigma-1, 3-(cyclohexylmethyl)-1-phenylpiperidine and its close analogs serve as differentiated tool compounds for probing sigma-2/TMEM97-mediated signaling in cancer cell proliferation assays [1]. Sigma-2 expression correlates with Ki-67 proliferative index in glioblastoma and breast cancer, and selective sigma-2 ligands have demonstrated antiproliferative activity in pancreatic and prostate cancer cell lines [1]. The sigma-2 preferential profile of this chemotype contrasts with the sigma-1 bias of phenethylpiperidines, enabling researchers to disentangle sigma-1 versus sigma-2 contributions to observed cytotoxic phenotypes in MCF-7, MIA PaCa-2, and 22Rv1 cell models [2].

Carbonic Anhydrase IX-Selective Inhibitor Probe for Hypoxic Tumor Microenvironment Research

The compound's >62.5-fold selectivity for CA IX (Ki = 1,600 nM) over CA II (Ki > 100,000 nM) makes it a structurally novel starting point for developing tumor-selective CA IX inhibitors [3]. CA IX is overexpressed under hypoxic conditions in solid tumors and drives extracellular acidification that promotes invasion and therapy resistance; selective CA IX inhibition is a validated strategy to normalize tumor pH without the dose-limiting CA II-mediated diuretic and ocular toxicities associated with non-selective sulfonamide inhibitors such as acetazolamide [4]. The phenylpiperidine scaffold offers an alternative chemotype to the sulfonamide-based inhibitors (e.g., SLC-0111, currently in Phase IIb clinical trials), potentially enabling circumvention of sulfonamide-related hypersensitivity and resistance mechanisms [4].

Physicochemical Reference Standard for Highly Lipophilic CNS-Penetrant Phenylpiperidines

With an ACD/LogP of 6.06 and ACD/LogD (pH 7.4) of 5.53, 3-(cyclohexylmethyl)-1-phenylpiperidine represents the extreme upper range of lipophilicity within the phenylpiperidine class, exceeding PCP by approximately 1.2 log units and 1-phenylpiperidine by over 3 log units . This property profile makes the compound valuable as a physicochemical reference standard for calibrating in silico CNS permeability models (e.g., BBB score, CNS MPO), for validating chromatographic hydrophobicity indices (CHI), and for assessing the impact of extreme lipophilicity on phospholipidosis risk, microsomal metabolic stability, and plasma protein binding in early ADME screening panels [5].

Analytical Reference for Forensic and Metabolomic Differentiation of Phenylpiperidine Structural Isomers

3-(Cyclohexylmethyl)-1-phenylpiperidine shares the molecular formula C₁₈H₂₇N and molecular weight 257.41 with the structurally distinct compound 1-[(1-phenylcyclohexyl)methyl]piperidine (CAS 88780-94-3) and the PCP analog PCMP (3-methyl-1-(1-phenylcyclohexyl)piperidine) . The boiling point of 377.6 °C for the target compound versus 349.5 °C for PCMP provides a significant ~28 °C differential that enables unambiguous GC-MS separation and identification, critical for forensic toxicology laboratories needing to distinguish regulated PCP analogs from non-controlled positional isomers in seized materials or biological specimens [6].

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